molecular formula C17H16Cl2N2O3 B1344883 [{2-[(3,4-Dichlorobenzyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid CAS No. 1142205-20-6

[{2-[(3,4-Dichlorobenzyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid

Cat. No.: B1344883
CAS No.: 1142205-20-6
M. Wt: 367.2 g/mol
InChI Key: YYBBRCIZRUNKEX-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a central glycine backbone substituted with a phenyl group and a 3,4-dichlorobenzyl-amide moiety (Fig. 1). Its IUPAC name is [{2-[(3,4-Dichlorobenzyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid, with the molecular formula C₁₇H₁₆Cl₂N₂O₃ and a molar mass of 367.23 g/mol .

Properties

IUPAC Name

2-(N-[2-[(3,4-dichlorophenyl)methylamino]-2-oxoethyl]anilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O3/c18-14-7-6-12(8-15(14)19)9-20-16(22)10-21(11-17(23)24)13-4-2-1-3-5-13/h1-8H,9-11H2,(H,20,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYBBRCIZRUNKEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CC(=O)NCC2=CC(=C(C=C2)Cl)Cl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20649298
Record name [(2-{[(3,4-Dichlorophenyl)methyl]amino}-2-oxoethyl)(phenyl)amino]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142205-20-6
Record name Glycine, N-[2-[[(3,4-dichlorophenyl)methyl]amino]-2-oxoethyl]-N-phenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142205-20-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [(2-{[(3,4-Dichlorophenyl)methyl]amino}-2-oxoethyl)(phenyl)amino]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [{2-[(3,4-Dichlorobenzyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid typically involves multiple steps, starting with the preparation of the dichlorobenzylamine derivative. One common method involves the reaction of 3,4-dichlorobenzyl chloride with ammonia to form 3,4-dichlorobenzylamine. This intermediate is then reacted with phenylglycine under specific conditions to yield the target compound. The reaction conditions often include the use of solvents such as toluene and catalysts to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

[{2-[(3,4-Dichlorobenzyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, [{2-[(3,4-Dichlorobenzyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for understanding biological pathways and mechanisms .

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of [{2-[(3,4-Dichlorobenzyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Dichlorobenzyl-Substituted Derivatives

a. Positional Isomer : [{2-[(2,4-Dichlorobenzyl)amino]-2-oxoethyl}(phenyl)amino]acetic Acid
  • Molecular Formula : C₁₇H₁₆Cl₂N₂O₃ (identical to the target compound)
  • Key Difference : The 2,4-dichlorobenzyl group replaces the 3,4-dichlorobenzyl substituent.
  • Impact : Altered steric and electronic properties may influence receptor binding or metabolic stability. This isomer is marketed as a bioactive small molecule (CAS 1142205-18-2) .
b. Sulfonyl/Sulfanyl Derivatives
  • Example: 2-({2-[(3,4-Dichlorobenzyl)amino]-2-oxoethyl}sulfonyl)acetic acid (CAS 338793-71-8)
  • Key Difference : Replacement of the acetic acid group with a sulfonyl linker.
  • This derivative is discontinued but was studied for its reactivity .

Substituted Benzyl Analogs

a. 3,4-Dimethoxybenzyl Derivative : 2-((2-((3,4-Dimethoxybenzyl)amino)-2-oxoethyl)(phenyl)amino)acetic Acid
  • Molecular Formula : C₁₉H₂₂N₂O₅
  • Key Difference : Methoxy groups replace chlorine atoms.
  • However, methoxy groups may decrease metabolic resistance .
b. Thiazole-Containing Analog : 2-((2-((5-(3,4-Dichlorophenyl)thiazol-2-yl)amino)-2-oxoethyl)thio)acetic Acid
  • Molecular Formula : C₁₃H₁₀Cl₂N₂O₃S₂
  • Key Difference : Incorporation of a thiazole ring and thioether linkage.
  • Impact : The thiazole ring enhances π-π stacking interactions, while the thioether group may modulate redox activity. This compound showed moderate bioactivity in glucose uptake studies .

N-Substituted Acetamides

a. Pyrazolone Derivative : 2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
  • Molecular Formula : C₁₉H₁₇Cl₂N₃O₂
  • Key Difference: A pyrazolone ring replaces the phenylamino-glycine backbone.
  • Impact: The rigid pyrazolone core creates distinct dihedral angles (48.45°–56.33°), affecting crystal packing and solubility.

Comparative Analysis Table

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Key Properties Applications
[{2-[(3,4-Dichlorobenzyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid C₁₇H₁₆Cl₂N₂O₃ 367.23 3,4-Dichlorobenzyl, phenylamino-glycine High lipophilicity, crystalline Pharmaceutical intermediate
[{2-[(2,4-Dichlorobenzyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid C₁₇H₁₆Cl₂N₂O₃ 367.23 2,4-Dichlorobenzyl Altered steric effects Bioactive small molecule
2-((2-((3,4-Dimethoxybenzyl)amino)-2-oxoethyl)(phenyl)amino)acetic acid C₁₉H₂₂N₂O₅ 358.39 3,4-Dimethoxybenzyl Lower logP, improved solubility Under investigation
2-({2-[(3,4-Dichlorobenzyl)amino]-2-oxoethyl}sulfonyl)acetic acid C₁₇H₁₄Cl₂N₂O₅S 437.28 Sulfonyl linker Higher acidity Discontinued

Research Findings and Trends

  • Lipophilicity vs. Solubility : Dichloro-substituted analogs exhibit higher lipophilicity, favoring membrane permeability but limiting aqueous solubility. Methoxy or sulfonyl groups mitigate this trade-off .
  • Bioactivity : Thiazole-containing derivatives show promise in metabolic disorder drug development due to their heterocyclic cores .
  • Safety : All dichlorobenzyl derivatives require stringent safety protocols (gloves, goggles) due to irritant properties .

Biological Activity

[{2-[(3,4-Dichlorobenzyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid, with CAS number 1142205-20-6, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C17H16Cl2N2O3
  • Molecular Weight : 367.23 g/mol
  • PubChem CID : 25220027

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its antibacterial, anticancer, and cytotoxic effects.

Antibacterial Activity

Recent studies have shown that derivatives of similar structures exhibit significant antibacterial properties. For example:

  • A study evaluating a series of 3,4-dichlorocinnamanilides found that compounds with similar functional groups demonstrated effective activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), suggesting that this compound may exhibit comparable effects due to its structural similarities .

Anticancer Activity

The anticancer potential of related compounds has been documented:

  • A study conducted on various isatin derivatives demonstrated broad-spectrum anticancer activity against cell lines such as HepG-2, HCT-116, and MCF-7. Notably, compounds showed IC50 values less than 10 µM, indicating potent activity . While specific data on this compound is limited, the structure suggests potential efficacy in cancer treatment.

The mechanisms underlying the biological activities of this compound are yet to be fully elucidated. However, insights from related compounds indicate possible pathways:

  • Inhibition of Bacterial Cell Wall Synthesis : Similar compounds have been shown to disrupt bacterial cell wall formation.
  • Induction of Apoptosis in Cancer Cells : Studies suggest that certain derivatives induce apoptosis through cell cycle arrest and activation of pro-apoptotic pathways .

Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
Antibacterial3,4-DichlorocinnamanilidesEffective against MRSA and other strains
AnticancerIsatin derivativesIC50 < 10 µM in multiple cancer cell lines
CytotoxicityVarious derivativesInduced apoptosis in cancer cells

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